N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide
Description
The compound N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide features a quinoline core substituted with a methyl group at position 1, a thiophen-2-yl moiety at position 3, and a 4-nitrobenzamide group at position 2. Key structural features include:
- 4-Nitrobenzamide group: Introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
- Quinoline core: Provides a planar aromatic system conducive to π-stacking and binding interactions.
Properties
IUPAC Name |
N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-23-16-6-3-2-5-15(16)19(25)18(17-7-4-12-29-17)20(23)22-21(26)13-8-10-14(11-9-13)24(27)28/h2-12H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMMPWIMNDWPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Pfitzinger reaction involving isatin and an appropriate ketone. The thiophene ring can be introduced via a Friedel-Crafts acylation reaction. The nitrobenzamide group is then attached through a nucleophilic substitution reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over palladium on carbon.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the nitrobenzamide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These interactions can disrupt cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects at Position 3: Thiophene vs. Phenyl
The phenyl-substituted analog, N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)-4-nitrobenzamide (CAS: 879454-60-1), shares the same quinoline and nitrobenzamide framework but differs at position 3, where a phenyl group replaces thiophen-2-yl . Key distinctions include:
- Steric Considerations : The smaller size of thiophene (vs. phenyl) may reduce steric hindrance, improving molecular flexibility.
- Physical Properties : The phenyl analog has a predicted density of 1.40 g/cm³ and pKa of 14.25, whereas the thiophene derivative’s properties remain uncharacterized in the evidence .
Amide Substituent Variations
Long-chain alkyl amides (e.g., N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide) feature aliphatic chains instead of aromatic nitro groups . These compounds exhibit:
Thiophene-Containing Bioactive Compounds
Thiophene derivatives, such as (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one, demonstrate potent antiproliferative activity (IC₅₀: ~9.39–10.25 μM) against breast cancer cells, surpassing doxorubicin . This highlights the pharmacological promise of thiophene moieties, suggesting that the target compound may exhibit similar bioactivity.
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Biological Activity
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide is a compound of interest due to its potential biological activities. This article delves into its biological properties, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure that combines a quinoline moiety with a thiophene ring, which is known for contributing to diverse biological activities. Its molecular formula is , and it can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on substituted thiophenes have shown varying degrees of activity against bacteria such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged widely, suggesting that modifications in structure can lead to enhanced efficacy against specific pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 2-chloro-3,5-dinitrothiophene | 0.02 | E. coli |
| 2-bromo-3,5-dinitrothiophene | 0.01 | S. aureus |
| N-[1-methyl...]-4-nitrobenzamide | TBD | TBD |
The mode of action for similar nitrothiophenes often involves nucleophilic attack by thiols at the heterocyclic ring, leading to the displacement of halogen or formation of Meisenheimer complexes . This suggests that N-[1-methyl...]-4-nitrobenzamide may also operate through similar pathways.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various derivatives against multiple strains of bacteria. The results indicated that modifications to the thiophene and quinoline components significantly impacted their antibacterial potency. For example, compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
Table 2: Summary of Antibacterial Activity
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.004 | En. cloacae |
| Compound B | 0.015 | S. aureus |
| N-[1-methyl...]-4-nitrobenzamide | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
